4-(Propyloxy)-7-trans-styrylvisnagin
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MRS1084 are not extensively detailed in the available literature. it is typically prepared through organic synthesis methods involving the appropriate starting materials and reagents . Industrial production methods would likely involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
MRS1084 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MRS1084 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases . Additionally, MRS1084 has industrial applications, including its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of MRS1084 involves its interaction with specific molecular targets and pathways within cells . It exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved in the action of MRS1084 are still under investigation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H18O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-[(E)-2-phenylethenyl]-4-propoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C22H18O4/c1-2-11-25-22-17-10-12-24-19(17)14-20-21(22)18(23)13-16(26-20)9-8-15-6-4-3-5-7-15/h3-10,12-14H,2,11H2,1H3/b9-8+ |
InChI Key |
RCPBGBWHKGZPFO-CMDGGOBGSA-N |
SMILES |
CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
Isomeric SMILES |
CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1084; MRS 1084; MRS-1084 . |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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